molecular formula C8H9NO3 B13452357 4-Cyclobutyl-1,2-oxazole-3-carboxylic acid CAS No. 1785033-17-1

4-Cyclobutyl-1,2-oxazole-3-carboxylic acid

Cat. No.: B13452357
CAS No.: 1785033-17-1
M. Wt: 167.16 g/mol
InChI Key: WRYXIUJFBZYDRL-UHFFFAOYSA-N
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Description

4-Cyclobutyl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a cyclobutyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with glyoxylic acid to form the oxazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutyl-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Cyclobutyl-1,2-oxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new pharmaceutical agents, particularly as enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Cyclobutyl-1,3-oxazole-4-carboxylic acid
  • 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid

Comparison: 4-Cyclobutyl-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .

Properties

CAS No.

1785033-17-1

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

4-cyclobutyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C8H9NO3/c10-8(11)7-6(4-12-9-7)5-2-1-3-5/h4-5H,1-3H2,(H,10,11)

InChI Key

WRYXIUJFBZYDRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CON=C2C(=O)O

Origin of Product

United States

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